

DJ001: A Non-Competitive Allosteric Inhibitor of PTP σ for Regenerative Medicine

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Compound of Interest

Compound Name: DJ001

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein Tyrosine Phosphatase Sigma (PTP σ) is a receptor-type protein tyrosine phosphatase that plays a critical inhibitory role in both neuronal and hematopoietic systems. In the central nervous system, PTP σ acts as a receptor for chondroitin sulfate proteoglycans (CSPGs), major components of the glial scar that form after injury and potently inhibit axonal regeneration. In the hematopoietic system, PTP σ negatively regulates hematopoietic stem cell (HSC) self-renewal and regeneration. **DJ001** has emerged as a highly specific, non-competitive, and allosteric inhibitor of PTP σ , demonstrating significant therapeutic potential in promoting tissue regeneration. This technical guide provides a comprehensive overview of **DJ001**, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and the key signaling pathways it modulates.

Introduction to PTP σ and its Role in Regeneration

Protein tyrosine phosphorylation is a fundamental cellular signaling mechanism governed by the balanced activity of protein tyrosine kinases and protein tyrosine phosphatases (PTPs). PTP σ , a member of the LAR subfamily of receptor PTPs, is predominantly expressed in neurons and hematopoietic stem cells.

In the nervous system, PTP σ is a key receptor for CSPGs, which are upregulated after spinal cord injury and create a barrier to axon regeneration.^{[1][2]} The binding of CSPGs to PTP σ

activates its phosphatase activity, leading to the dephosphorylation of downstream targets and subsequent inhibition of neurite outgrowth.[1][2]

In the hematopoietic system, PTP σ acts as a negative regulator of HSC function. Its expression is elevated in HSCs, and its activity limits their repopulating capacity.[2][3] Inhibition of PTP σ has been shown to enhance HSC self-renewal and accelerate hematopoietic recovery after myelosuppressive treatments.

DJ001: A Potent and Selective Non-Competitive Inhibitor of PTP σ

DJ001 is a small molecule identified as a highly specific and potent inhibitor of PTP σ . It exhibits a non-competitive and allosteric mechanism of action, binding to a site distinct from the active site of the enzyme. This binding mode leads to a conformational change that reduces the catalytic efficiency of PTP σ without affecting substrate binding.

Chemical Properties

- Chemical Name: (Z)-3-((3-Nitrophenyl)amino)-1-phenylprop-2-en-1-one
- Molecular Formula: C₁₅H₁₂N₂O₃
- Molecular Weight: 268.27 g/mol

Quantitative Data: Inhibitory Activity and Kinetics

The inhibitory potency of **DJ001** against PTP σ has been determined through in vitro enzymatic assays. Substrate titration experiments have confirmed its non-competitive inhibition kinetics, characterized by a decrease in the maximum reaction velocity (V_{max}) while the Michaelis constant (K_m) remains unchanged.

Compound	Target	IC ₅₀ (μM)	Inhibition Type	Effect on K _m	Effect on V _{max}
DJ001	PTP σ	1.43	Non-competitive, Allosteric	No significant change	Decreased

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

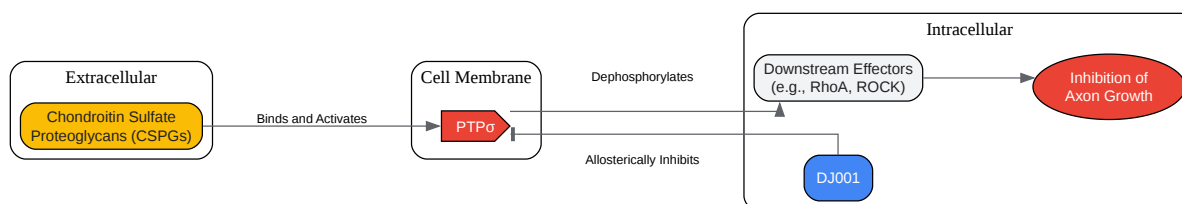
Signaling Pathways Modulated by DJ001

DJ001 exerts its pro-regenerative effects by modulating distinct signaling pathways in neuronal and hematopoietic cells.

Neuronal Regeneration: Overcoming CSPG-Mediated Inhibition

In the context of spinal cord injury, the glial scar produces CSPGs that inhibit axon regrowth.

DJ001's inhibition of PTP σ is a key mechanism to overcome this barrier.

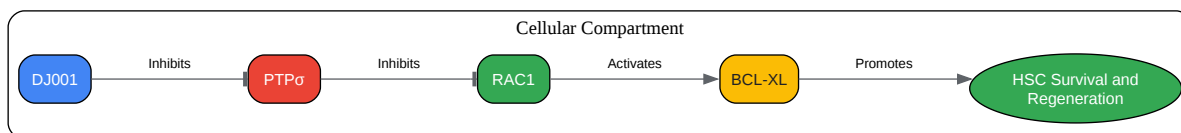


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PTP σ Signaling in Neuronal Axon Growth Inhibition.

Hematopoietic Stem Cell Regeneration: Promoting Survival and Self-Renewal

In HSCs, **DJ001**-mediated inhibition of PTP σ leads to the activation of the Rac GTPase signaling pathway, which in turn upregulates the anti-apoptotic protein B-cell lymphoma-extra large (Bcl-xL), promoting HSC survival and regeneration.^[4]



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DJ001-Mediated Signaling in Hematopoietic Stem Cells.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the effects of **DJ001**.

In Vitro PTPσ Phosphatase Activity Assay

This protocol describes a colorimetric assay to measure the enzymatic activity of PTPσ and assess the inhibitory effect of **DJ001** using p-nitrophenyl phosphate (pNPP) as a substrate.

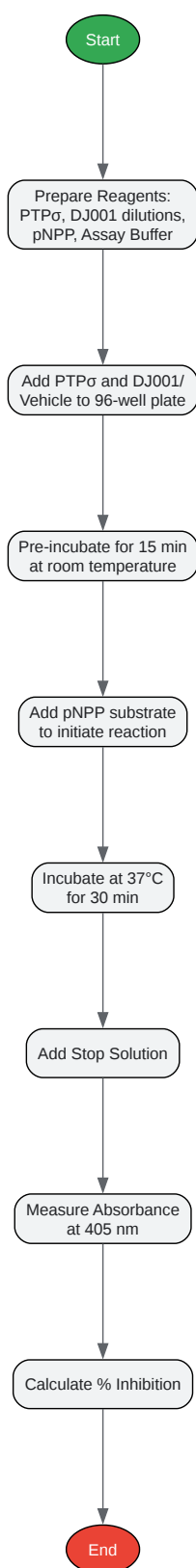
Materials:

- Recombinant human PTPσ protein
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 1 mM DTT
- p-Nitrophenyl phosphate (pNPP) substrate solution
- **DJ001** stock solution (in DMSO)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **DJ001** in Assay Buffer.

- In a 96-well plate, add a fixed amount of recombinant PTP σ to each well.
- Add the different concentrations of **DJ001** or vehicle (DMSO) to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the pNPP substrate solution to each well.
- Incubate the plate at 37°C for 30 minutes.
- Stop the reaction by adding a stop solution (e.g., 1 N NaOH).
- Measure the absorbance at 405 nm using a microplate reader.
- Calculate the percentage of inhibition for each **DJ001** concentration relative to the vehicle control.



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Workflow for In Vitro PTPσ Phosphatase Assay.

Hematopoietic Stem Cell Colony-Forming Unit (CFU) Assay

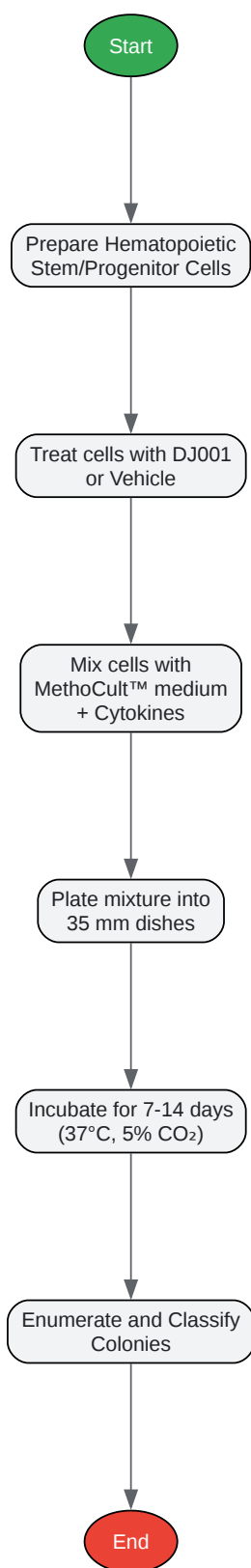
This assay is used to assess the effect of **DJ001** on the proliferation and differentiation of hematopoietic progenitor cells.^[5]

Materials:

- Bone marrow mononuclear cells or purified HSCs
- MethoCult™ medium (semi-solid methylcellulose-based medium)
- Cytokine cocktail (e.g., SCF, TPO, Flt3-L)
- **DJ001** stock solution (in DMSO)
- 35 mm culture dishes
- Humidified incubator (37°C, 5% CO₂)

Procedure:

- Prepare a cell suspension of bone marrow mononuclear cells or HSCs.
- Add the appropriate concentration of **DJ001** or vehicle to the cell suspension.
- Mix the cell suspension with the MethoCult™ medium containing the cytokine cocktail.
- Dispense the mixture into 35 mm culture dishes.
- Incubate the dishes in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.
- Enumerate and classify the hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope.



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Workflow for Hematopoietic CFU Assay.

In Vivo Spinal Cord Injury (SCI) Mouse Model and DJ001 Administration

This protocol outlines a contusion model of SCI in mice and the administration of **DJ001** to evaluate its therapeutic effects on neuronal regeneration and functional recovery.^{[6][7]}

Materials:

- Adult C57BL/6 mice
- Anesthesia (e.g., isoflurane)
- Surgical instruments
- Infinite Horizon Impactor or similar contusion device
- **DJ001** solution for injection (e.g., in a biocompatible vehicle)
- Behavioral assessment tools (e.g., BBB locomotor rating scale)

Procedure:

- Anesthetize the mouse and perform a laminectomy at the desired thoracic level (e.g., T9-T10) to expose the spinal cord.
- Induce a moderate contusion injury using a spinal cord impactor device.
- Suture the muscle and skin layers.
- Administer **DJ001** or vehicle to the mice via a systemic route (e.g., subcutaneous or intraperitoneal injection) according to the desired dosing regimen.
- Provide post-operative care, including analgesics and bladder expression.
- Perform regular behavioral assessments (e.g., daily for the first week, then weekly) to evaluate motor function recovery.

- At the end of the study, euthanize the animals and collect spinal cord tissue for histological analysis of axonal regeneration and glial scarring.

Conclusion

DJ001 represents a promising therapeutic agent for promoting tissue regeneration in both the nervous and hematopoietic systems. Its well-defined, non-competitive allosteric mechanism of action against PTP σ provides a clear rationale for its pro-regenerative effects. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of **DJ001** and the broader field of PTP σ inhibition. Further investigation into the pharmacokinetics, long-term efficacy, and safety profile of **DJ001** will be crucial for its translation into clinical applications.

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